molecular formula C27H29NO3 B4925662 2-(4-METHOXYPHENOXY)-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE

2-(4-METHOXYPHENOXY)-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE

Cat. No.: B4925662
M. Wt: 415.5 g/mol
InChI Key: VHYCULXTBHHFCV-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENOXY)-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of methoxyphenoxy and tetrahydroquinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the Methoxyphenoxy Group: This step might involve nucleophilic substitution reactions where a methoxyphenol derivative is introduced to the intermediate compound.

    Final Coupling: The final step could involve coupling the intermediate with an ethanone derivative under specific conditions such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrahydroquinoline ring.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Possible use in the development of drugs targeting specific biological pathways.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENOXY)-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHOXYPHENOXY)-1-(2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE: A similar compound lacking the phenyl group.

    2-(4-HYDROXYPHENOXY)-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE: A compound with a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of both methoxyphenoxy and tetrahydroquinoline groups in 2-(4-METHOXYPHENOXY)-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-26(2)19-27(3,20-10-6-5-7-11-20)23-12-8-9-13-24(23)28(26)25(29)18-31-22-16-14-21(30-4)15-17-22/h5-17H,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCULXTBHHFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)OC)(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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